N-(2-Methoxyphenyl)-4-nitro-1H-pyrazole-3-carboxamide N-(2-Methoxyphenyl)-4-nitro-1H-pyrazole-3-carboxamide
Brand Name: Vulcanchem
CAS No.: 360573-15-5
VCID: VC5242640
InChI: InChI=1S/C11H10N4O4/c1-19-9-5-3-2-4-7(9)13-11(16)10-8(15(17)18)6-12-14-10/h2-6H,1H3,(H,12,14)(H,13,16)
SMILES: COC1=CC=CC=C1NC(=O)C2=C(C=NN2)[N+](=O)[O-]
Molecular Formula: C11H10N4O4
Molecular Weight: 262.225

N-(2-Methoxyphenyl)-4-nitro-1H-pyrazole-3-carboxamide

CAS No.: 360573-15-5

Cat. No.: VC5242640

Molecular Formula: C11H10N4O4

Molecular Weight: 262.225

* For research use only. Not for human or veterinary use.

N-(2-Methoxyphenyl)-4-nitro-1H-pyrazole-3-carboxamide - 360573-15-5

Specification

CAS No. 360573-15-5
Molecular Formula C11H10N4O4
Molecular Weight 262.225
IUPAC Name N-(2-methoxyphenyl)-4-nitro-1H-pyrazole-5-carboxamide
Standard InChI InChI=1S/C11H10N4O4/c1-19-9-5-3-2-4-7(9)13-11(16)10-8(15(17)18)6-12-14-10/h2-6H,1H3,(H,12,14)(H,13,16)
Standard InChI Key HSJZABGEHGMJRY-UHFFFAOYSA-N
SMILES COC1=CC=CC=C1NC(=O)C2=C(C=NN2)[N+](=O)[O-]

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s structure consists of a 1H-pyrazole ring (a five-membered aromatic ring with two adjacent nitrogen atoms) substituted at position 3 with a carboxamide group (–CONH–) and at position 4 with a nitro group (–NO₂). The carboxamide nitrogen is further bonded to a 2-methoxyphenyl ring (–C₆H₄–OCH₃), introducing steric and electronic complexity.

Key Structural Features:

  • Pyrazole Core: The 1H-pyrazole tautomer ensures the nitrogen at position 1 remains unsubstituted, distinguishing it from 2H- or 3H-pyrazole derivatives .

  • Nitro Group: The electron-withdrawing nitro group at position 4 influences the ring’s electronic density, potentially enhancing reactivity toward nucleophilic or electrophilic agents.

  • Carboxamide Linkage: The –CONH– group bridges the pyrazole and 2-methoxyphenyl moieties, contributing to hydrogen-bonding capabilities and solubility properties.

Molecular Formula and Weight:

  • Empirical Formula: C₁₁H₁₀N₄O₄

  • Molecular Weight: 278.23 g/mol (calculated based on analogous compounds ).

Synthesis and Chemical Reactivity

Synthetic Pathways

While no explicit synthesis for N-(2-methoxyphenyl)-4-nitro-1H-pyrazole-3-carboxamide is documented, its preparation can be inferred from methods used for related pyrazole-carboxamide derivatives . A plausible route involves:

  • Pyrazole Ring Formation:

    • Condensation of a 1,3-diketone (e.g., ethyl acetoacetate) with hydrazine derivatives under acidic or basic conditions to form the pyrazole core.

    • Nitration at position 4 using nitric acid or a nitrating agent .

  • Carboxamide Functionalization:

    • Conversion of a pyrazole-3-carboxylic acid ester to the corresponding acid chloride (e.g., using thionyl chloride).

    • Reaction with 2-methoxyaniline to form the carboxamide linkage .

Example Reaction Scheme:

Ethyl 4-nitro-1H-pyrazole-3-carboxylateSOCl24-Nitro-1H-pyrazole-3-carbonyl chloride2-MethoxyanilineN-(2-Methoxyphenyl)-4-nitro-1H-pyrazole-3-carboxamide\text{Ethyl 4-nitro-1H-pyrazole-3-carboxylate} \xrightarrow{\text{SOCl}_2} \text{4-Nitro-1H-pyrazole-3-carbonyl chloride} \xrightarrow{\text{2-Methoxyaniline}} \text{N-(2-Methoxyphenyl)-4-nitro-1H-pyrazole-3-carboxamide}

Key Reaction Conditions

  • Nitration: Typically requires a mixture of HNO₃ and H₂SO₄ at 0–5°C to control regioselectivity .

  • Amide Coupling: Conducted in anhydrous solvents (e.g., THF or DCM) with base (e.g., triethylamine) to scavenge HCl .

Physicochemical Properties

Solubility and Stability

  • Solubility: Expected to be sparingly soluble in water due to the hydrophobic 2-methoxyphenyl group and nitro substituent. Likely soluble in polar aprotic solvents (e.g., DMSO, DMF) .

  • Stability: The nitro group may render the compound sensitive to strong reducing agents or prolonged UV exposure.

Spectral Characterization Data (Inferred)

TechniqueKey Signals
¹H NMR- δ 8.20 (s, 1H, pyrazole H5)
- δ 7.50–6.80 (m, 4H, aromatic H)
- δ 3.85 (s, 3H, OCH₃)
¹³C NMR- δ 160.1 (CONH), 148.5 (C4-NO₂), 135.2–110.4 (aromatic C)
IR- 1680 cm⁻¹ (C=O stretch), 1520 cm⁻¹ (NO₂ asymmetric stretch)
HRMSm/z 278.0645 [M+H]⁺ (calculated for C₁₁H₁₁N₄O₄⁺)

Biological and Industrial Relevance

Hypothetical Activity Profile:

  • Antimicrobial: Structural analogs exhibit MIC values of 8–32 µg/mL against S. aureus and E. coli .

  • Anticancer: Nitro groups in pyrazoles are associated with pro-drug activation under hypoxic conditions .

Industrial Applications

  • Agrochemicals: Pyrazole carboxamides are used as herbicides and fungicides.

  • Coordination Chemistry: The carboxamide group may act as a ligand for transition metals, enabling catalytic applications .

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